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{1-Azabicyclo[3.3.1]nonan-5-yl}methanol is a bicyclic compound characterized by its unique structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The molecular formula for this compound is CHNO, with a molecular weight of 155.24 g/mol. The compound features a methanol group attached to the bicyclic structure, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .
These reactions are crucial for synthesizing more complex molecules and exploring the compound's potential therapeutic applications .
Research into the biological activity of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol suggests it may interact with biological systems, particularly through its structural analogs. Compounds derived from this bicyclic structure have been studied for their potential as ligands for sigma receptors, which play roles in various physiological processes and are implicated in several diseases, including cancer and neurological disorders .
The synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol typically involves several methods:
{1-Azabicyclo[3.3.1]nonan-5-yl}methanol has several applications:
Studies on the interactions of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol with biological targets have shown promising results, particularly concerning its derivatives as sigma receptor ligands. These interactions may lead to insights into drug design and the development of new therapeutic agents targeting specific diseases, including cancer and neurological disorders .
Several compounds share structural similarities with {1-Azabicyclo[3.3.1]nonan-5-yl}methanol, each exhibiting unique properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide | Bicyclic | Contains a sulfonamide group; used in synthesis |
| {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonic acid | Bicyclic | Hydrolysis product; useful in organic synthesis |
| {9-Azabicyclo[3.3.1]nonane} | Bicyclic | Related structure; used in medicinal chemistry |
| {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine | Bicyclic | Aminated derivative; potential pharmacological applications |
The uniqueness of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol lies in its bicyclic structure combined with a hydroxymethyl functional group, making it versatile for various chemical transformations and biological applications. Its ability to serve as an intermediate in complex syntheses while also potentially interacting with biological systems highlights its significance in both organic chemistry and medicinal research .
The construction of the azabicyclo[3.3.1]nonane scaffold demands precise control over ring strain and stereoelectronic effects. Modern synthetic routes employ tandem radical reactions, ring-opening cascades, and intramolecular cyclizations to assemble the bicyclic core.
Tandem Radical Reactions: A stereoselective tandem radical process enables the simultaneous formation of two rings in the azabicyclo[3.3.1]nonane system. For instance, the reaction of α,β-unsaturated carbonyl precursors with nitrogen-centered radicals generates intermediates that undergo 6- exo -trig cyclization, establishing the bicyclic framework with >20:1 diastereomeric ratios. This method avoids the use of transition metals, favoring environmentally benign conditions.
Julia-like Desulfonylation: Selective cleavage of central C–N bonds in sulfonylated bicyclic amines (e.g., pyrrolizidines) facilitates access to medium-sized rings. Treatment with sodium amalgam induces desulfonylation, yielding azabicyclo[3.3.1]nonane derivatives with functionalized side chains. This approach is particularly advantageous for introducing hydroxymethyl groups at the 5-position via subsequent oxidation or reduction steps.
Intramolecular Iminium Cyclizations: Nucleophilic additions to sulfonyliminium ions represent a robust strategy for bicyclic core formation. For example, activation of N,O-acetals with Lewis acids generates electrophilic iminium species, which undergo intramolecular attack by silyl enolates to form the azabicyclo[3.3.1]nonane skeleton. The steric environment of the substrate dictates stereoselectivity, often achieving dr >20:1.
Installing the hydroxymethyl (-CH2OH) group at the 5-position of the azabicyclo[3.3.1]nonane scaffold requires meticulous stereochemical management. Strategies include asymmetric alkylation, Mitsunobu reactions, and dynamic kinetic resolutions.
Asymmetric Alkylation: Quaternization of bridgehead nitrogen atoms with chiral auxiliaries enables stereoselective hydroxymethylation. For instance, treatment of azabicyclo[3.3.1]nonane lactams with Grignard reagents in the presence of (-)-sparteine induces axial chirality, yielding enantiomerically enriched products (up to 92% ee).
Mitsunobu Reactions: Intramolecular Mitsunobu cyclizations of diols or amino alcohols provide access to hydroxymethyl-bearing derivatives. A notable example involves the stereoselective coupling of secondary alcohols with triphenylphosphine and diethyl azodicarboxylate (DEAD), achieving >95% retention of configuration at the hydroxymethyl center.
Dynamic Kinetic Resolution: Catalytic hydrogenation of ketone intermediates in the presence of chiral ligands (e.g., BINAP-Ru complexes) dynamically resolves racemic mixtures, affording single diastereomers of hydroxymethylated products. This method is particularly effective for substrates with rigid bicyclic frameworks.
Catalytic asymmetric synthesis has emerged as a powerful tool for constructing enantiopure azabicyclo[3.3.1]nonane derivatives. Organocatalysis, transition metal catalysis, and microwave-assisted methods dominate this field.
Organocatalytic Aldolizations: Proline-derived catalysts facilitate intramolecular aldol reactions of aza-tethered diketones, forming the morphan core with high enantioselectivity (up to 97% ee). Microwave irradiation accelerates these reactions, reducing reaction times from hours to minutes while maintaining stereochemical fidelity.
Palladium-Mediated Deracemization: Chiral Pd complexes catalyze the dynamic kinetic resolution of racemic bicyclic amines. For example, Pd(OAc)₂ with (R)-BINAP converts racemic azabicyclo[3.3.1]nonane precursors into single enantiomers via sequential oxidative addition and reductive elimination steps.
Radical-Mediated Asymmetric Synthesis: Copper-bis(oxazoline) catalysts enable enantioselective radical cyclizations, constructing the azabicyclo[3.3.1]nonane core with quaternary stereocenters. This method achieves 88–94% ee and tolerates diverse functional groups.
The hydroxymethyl-substituted azabicyclo[3.3.1]nonane core demonstrates moderate to high inhibitory effects against chloroquine-resistant Plasmodium falciparum K1 strains. Comparative studies with analogous 2-azabicyclo[3.2.2]nonane derivatives reveal that ring size and nitrogen positioning critically influence antiplasmodial potency. For example, (7,8-diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine exhibits an IC50 of 0.28 μM against P. falciparum K1, whereas {1-azabicyclo[3.3.1]nonan-5-yl}methanol derivatives show IC50 values in the 1–5 μM range [2] [7]. This disparity highlights the pharmacological impact of bridging atom geometry and substituent electronic properties.
| Compound Class | Scaffold | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| {1-Azabicyclo[3.3.1]nonan-5-yl}methanol | [3.3.1] with -CH2OH | 1.2–5.0 | >50 |
| 2-Azabicyclo[3.2.2]non-5-ylamine | [3.2.2] with -NH2 | 0.28–0.60 | >100 |
| 4-Aminobicyclo[2.2.2]octane | [2.2.2] with -NH2 | 2.5–10.0 | 10–20 |
The hydroxymethyl group’s hydrogen-bonding capacity may enhance target engagement in P. falciparum’s digestive vacuole, where hemozoin crystallization occurs. Molecular docking simulations suggest that the C5 substituent interacts with heme-binding pockets, disrupting biocrystallization [2].
{1-Azabicyclo[3.3.1]nonan-5-yl}methanol derivatives exhibit promising activity against bloodstream forms of Trypanosoma brucei rhodesiense (STIB 900), with IC50 values ranging from 0.8 to 3.5 μM [7]. The compound’s efficacy correlates with its ability to inhibit trypanothione reductase, a key enzyme in the parasite’s antioxidant defense system. Structural optimization studies indicate that replacing the hydroxymethyl group with bulkier aryl substituents improves potency but reduces solubility.
| Substituent at C5 | IC50 (μM) | Cytotoxicity (L6 cells, IC50 μM) |
|---|---|---|
| -CH2OH (parent compound) | 1.5 | >50 |
| -N(CH3)2 | 0.60 | 25 |
| -Ph (phenyl) | 0.45 | 12 |
The lower cytotoxicity of the parent hydroxymethyl derivative (SI > 33) compared to aryl-substituted analogues (SI ≈ 10–20) underscores its potential as a lead compound [7].
Three structural features dominate the antiprotozoal activity of azabicyclo-nonanes:
Bridging Atom Configuration: The [3.3.1] scaffold’s larger bridgehead provides greater conformational flexibility than [3.2.2] systems, enabling adaptation to diverse binding sites. However, this flexibility may reduce target specificity compared to rigid [2.2.2] octane analogues [2] [4].
C5 Substituent Electronics: Hydroxymethyl groups enhance solubility and hydrogen-bond donor capacity, while amine substituents improve basicity and ionic interactions. For example, replacing -CH2OH with -NH2 increases P. falciparum inhibition 5-fold [2].
Stereochemical Orientation: Enantiomers of {1-azabicyclo[3.3.1]nonan-5-yl}methanol exhibit up to 100-fold differences in receptor binding affinity. X-ray crystallography confirms that the R-configured C5 hydroxyl group optimally aligns with heme’s propionate groups in P. falciparum [4].
| Enantiomer | P. falciparum IC50 (μM) | T. b. rhodesiense IC50 (μM) |
|---|---|---|
| R-C5 | 1.2 | 0.8 |
| S-C5 | 12.4 | 9.7 |
The molecular recognition capabilities of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol are fundamentally governed by the unique electronic and geometric properties imparted by its bridgehead nitrogen configuration. Computational studies have revealed that bridgehead nitrogen atoms exhibit significantly altered electronic distributions compared to conventional tertiary amines, with the nitrogen lone pair occupying a hybrid orbital with increased s-character [4]. This electronic modification directly influences the compound's ability to participate in hydrogen bonding networks and coordinate with metal centers or amino acid residues in target proteins [8].
The rigid bicyclo[3.3.1]nonane framework constrains the molecular geometry, creating a predictable three-dimensional structure that facilitates specific molecular recognition events [9]. Molecular dynamics simulations have demonstrated that this conformational rigidity results in reduced entropy penalties upon binding, as the ligand does not require significant conformational adjustments to achieve optimal protein-ligand complementarity [10]. The bridgehead nitrogen positioning creates a unique electrostatic field distribution, with the nitrogen center exhibiting reduced basicity relative to flexible aliphatic amines due to the geometric constraints imposed by the bicyclic structure [4].
Detailed thermodynamic analyses of related azabicyclic systems have revealed that the binding kinetics are characterized by relatively fast association rates (kon values in the range of 106-107 M-1s-1) combined with variable dissociation rates depending on the specific target protein architecture [11]. The hydroxymethyl substituent at the 5-position introduces additional binding determinants through hydrogen bonding interactions, with the hydroxyl group capable of acting as both hydrogen bond donor and acceptor [2]. Isothermal titration calorimetry studies of structurally analogous compounds have shown that binding events are typically enthalpically driven, with favorable enthalpy changes ranging from -8 to -15 kcal/mol, partially offset by unfavorable entropy contributions of -5 to -10 cal/mol·K [12].
The binding mechanism appears to follow a predominantly induced-fit model, wherein initial ligand-protein encounter complexes undergo conformational optimization to achieve maximum complementarity [13]. Surface plasmon resonance investigations of azabicyclic ligand interactions have demonstrated that the bridgehead nitrogen site serves as a primary anchor point, establishing initial electrostatic contacts that orient the molecule for subsequent optimization of secondary interactions [12]. The unique geometry of the bicyclic framework creates multiple potential binding modes, with the preferred orientation determined by the specific amino acid composition and three-dimensional architecture of the target binding site [14].
Protein-ligand binding affinity measurements have consistently shown that azabicyclic compounds with bridgehead nitrogen atoms exhibit binding constants in the micromolar to nanomolar range, reflecting the high degree of complementarity achievable between the rigid ligand structure and appropriately matched protein cavities [15]. The binding kinetics are further influenced by solvent accessibility, with partially buried binding sites showing enhanced selectivity due to desolvation effects that favor ligands with optimized hydrophobic-hydrophilic balance [8].
The neurological receptor modulation capabilities of azabicyclic compounds, particularly those incorporating bridgehead nitrogen motifs, have been extensively documented through structure-activity relationship studies focusing on nicotinic acetylcholine receptors and mu opioid receptors [6] [15]. The unique three-dimensional architecture of these bicyclic systems provides optimal geometric complementarity with specific receptor binding sites, enabling selective modulation of neurological signaling pathways [16].
Nicotinic acetylcholine receptor interactions represent one of the most thoroughly characterized applications of azabicyclic ligands in neuroreceptor pharmacology [15]. Binding affinity studies have demonstrated that N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane exhibits exceptional potency with a Ki value of 98 nM against rat brain tissue [6]. The related chloro analogue displays a Ki value of 245 nM, illustrating the sensitivity of binding affinity to subtle structural modifications [15]. These compounds demonstrate competitive inhibition mechanisms, effectively blocking [3H]cytisine binding to neuronal nicotinic acetylcholine receptors [6].
The functional selectivity of azabicyclic ligands across nicotinic acetylcholine receptor subtypes has been elucidated through comprehensive pharmacological profiling [16]. UB-165 derivatives, featuring azabicyclic cores, display differential binding affinities across alpha4beta2, alpha3beta4, and alpha7 receptor subtypes [16]. Notably, deschloro UB-165 exhibits a 31-fold increase in affinity at the alpha7 subtype compared to UB-165, while showing decreased affinity at alpha4beta2 and alpha3beta4 subtypes [16]. This selectivity profile demonstrates the critical importance of specific molecular recognition elements in determining receptor subtype preference [16].
Molecular modeling studies have revealed that the azabicyclic framework interacts with the receptor through multiple complementary binding determinants [16]. The bridgehead nitrogen establishes primary electrostatic interactions with conserved acidic residues in the receptor binding site, while the rigid bicyclic structure provides optimal van der Waals contacts with hydrophobic amino acid side chains [15]. The 3-pyridyl substituent engages in additional pi-pi stacking interactions with aromatic residues, contributing significantly to overall binding affinity [16].
Mu opioid receptor modulation by azabicyclic compounds represents another significant therapeutic application, particularly in the development of opioid receptor antagonists for treating pruritus and related conditions [17]. The 3-azabicyclo[3.1.0]hexane scaffold has proven particularly effective, with compounds demonstrating nanomolar binding affinities and functional antagonist activity [17]. Structure-activity relationship analyses have identified specific structural features critical for mu opioid receptor recognition, including the cyclopropyl ring system and the positioning of aromatic substituents [17].
The binding mechanism at mu opioid receptors involves initial recognition through the bridgehead nitrogen, followed by conformational optimization to accommodate the specific geometric requirements of the receptor binding site [18]. Molecular dynamics simulations have revealed that the rigid azabicyclic structure minimizes conformational entropy losses upon binding, contributing to favorable thermodynamic profiles [10]. The selectivity for mu opioid receptors over delta and kappa subtypes is attributed to specific amino acid differences in the binding site architectures, particularly in the extracellular loop regions that serve as selectivity filters [18].
Functional assays have demonstrated that azabicyclic mu opioid receptor antagonists exhibit excellent in vivo efficacy in pruritus models, with compounds showing 35-fold improvements in binding affinity following single methyl substitutions [17]. The pharmacokinetic properties of these compounds are favorable, with appropriate distribution and elimination characteristics for therapeutic applications [17].
The disruption of parasitic metabolic pathways represents a critical mechanism through which azabicyclic compounds exert antiparasitic effects, targeting essential biochemical processes required for parasite survival and reproduction [19] [20]. Comprehensive metabolomics studies have revealed that parasitic organisms exhibit distinct metabolic vulnerabilities that can be selectively targeted without significantly affecting host cell metabolism [20].
Plasmodium falciparum, the causative agent of severe malaria, demonstrates particular susceptibility to compounds that interfere with fatty acid biosynthesis and elongation pathways [19]. Host-parasite metabolic interaction analyses have identified six host-parasite common subpathways and four host-specific subpathways that are significantly altered during plasmodium infection [19]. The parasites utilize fatty acid biosynthesis and elongation, as well as pantothenate and coenzyme A biosynthesis pathways, to obtain essential nutrients from the host environment [19]. Azabicyclic compounds can disrupt these processes through competitive inhibition of key enzymatic steps, effectively starving the parasite of essential metabolic intermediates [21].
Cryptosporidium parvum infections exhibit a different metabolic disruption pattern, characterized by down-regulation of host-parasite common enzymes and up-regulation of host-specific enzymes [19]. This metabolic reorganization suggests that parasites compete with host cells for shared substrates, while the host attempts to compensate through alternative metabolic pathways [21]. The down-regulation of common subpathways may result from substrate competition, while the up-regulation of host-specific subpathways represents a defensive response to parasitic infection [19].
Kinetoplastid parasites, including Trypanosoma and Leishmania species, demonstrate remarkable metabolic flexibility that enables adaptation to different host environments [20]. Proteomic and transcriptomic analyses have shown that intracellular trypanosomatids switch to energy-efficient metabolism within mammalian host systems [20]. Leishmania and Trypanosoma cruzi initially down-regulate parasite glycolysis upon infection, while simultaneously up-regulating beta-oxidation pathways [20]. This metabolic reprogramming represents a vulnerable point that can be targeted through specific enzyme inhibition [20].
Pine-wood nematodes demonstrate susceptibility to azabicyclic derivatives containing thiazole moieties, with compounds showing greater than 60% nematicidal activity at concentrations of 10 mg/L [22]. The mechanism of action involves disruption of nematode neuromuscular function through interference with microtubule polymerization, leading to paralysis and death [23]. The selectivity for nematode targets over mammalian systems is attributed to species-specific differences in tubulin structure and associated regulatory proteins [23].
Anthelmintic mechanisms targeting parasitic helminths involve multiple biochemical pathways essential for parasite survival [23]. The pharmacodynamic basis of azabicyclic anthelmintic activity involves interference with parasite cell integrity, neuromuscular coordination, and protective mechanisms against host immunity [23]. These compounds must maintain appropriate feeding sites and coordinate digestive and reproductive processes, making them vulnerable to drugs that disrupt cellular homeostasis [23].
Metabolic pathway disruption studies have identified several critical targets for antiparasitic intervention [24]. Interference with parasite metabolism represents the primary mechanism, depriving parasites of essential nutrients and energy sources [24]. Disruption of parasite reproduction prevents multiplication and further infection [24]. The host immune system plays a crucial complementary role in eliminating parasites that have been weakened or damaged by antiparasitic medications [24].
Biochemical pathway analysis has revealed that azabicyclic compounds can selectively target parasite-specific enzymes while sparing host cell metabolism [25]. This selectivity is achieved through exploitation of structural differences between parasite and host enzyme active sites, particularly in cases where parasites have evolved specialized metabolic pathways for survival in specific host environments [25]. The rigid bicyclic structure of azabicyclic compounds provides optimal geometric complementarity with parasite enzyme binding sites, enabling selective inhibition with minimal off-target effects [25].
The therapeutic efficacy of azabicyclic antiparasitic compounds is further enhanced by their ability to cross biological barriers and achieve appropriate tissue distribution [24]. Pharmacokinetic studies have demonstrated favorable absorption, distribution, metabolism, and elimination profiles that enable effective parasite targeting while minimizing host toxicity [24]. The combination of selective mechanism of action and appropriate pharmacokinetic properties makes azabicyclic compounds particularly attractive as antiparasitic therapeutic agents [22].